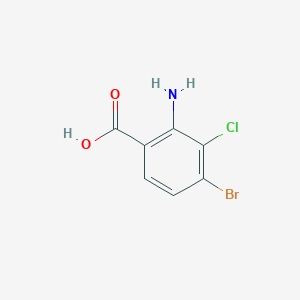
2-Amino-4-bromo-3-chlorobenzoic acid
Descripción general
Descripción
2-Amino-4-bromo-3-chlorobenzoic acid is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds like 3-Bromo-4-chlorobenzoic acid can be achieved via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H5BrClNO2 . The InChI code for this compound is 1S/C7H5BrClNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical form of this compound is a white solid . It has a molecular weight of 250.48 . The storage temperature for this compound is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Halogen Bonds and Crystal Packing
Halogen bonds play a significant role in the crystalline packing of isomeric compounds, including those related to 2-Amino-4-bromo-3-chlorobenzoic acid. A study by Pramanik et al. (2017) highlighted how the nature of halogen bonds influences the packing preferences in solid solutions of isomeric compounds. The research found that despite significant variations in charge density distribution in intermolecular space, the triangular motif with halogen bonds dictates the packing preferences in solid solutions, affecting the formation of supramolecular assemblies (Pramanik, Pavan, & Guru Row, 2017).
Solubility and Thermodynamic Modelling
Another critical area of application for this compound derivatives is in solubility determination and thermodynamic modelling. Li et al. (2017) conducted a study on the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, providing valuable insights for optimizing purification processes. This research is crucial for chemical synthesis and pharmaceutical formulation, where the solubility of compounds in different solvents affects their usability and effectiveness (Li, Wang, Cong, Du, & Zhao, 2017).
Synthesis of Metal Complexes
The synthesis of metal complexes using organic acid derivatives, including this compound, has been explored for their potential in antimicrobial activity. El–Wahab et al. (2007) synthesized Schiff base ligands from 2-amino-4-chlorobenzoic acid and analyzed their metal complexes for antimicrobial properties. Such studies open pathways for developing new antimicrobial agents and exploring the bioactive potential of metal-organic frameworks (El–Wahab, 2007).
Luminescent Properties and Material Science Applications
Research into the luminescent properties of complexes involving this compound has significant implications for material science, particularly in the development of novel luminescent materials. Chen et al. (2016) synthesized a terbium complex with 2-amino-4-chlorobenzoic acid and characterized its luminescent properties. Such complexes can be applied in light-emitting devices, sensors, and other technologies requiring luminescent materials (Chen, Zhenfang, Shuang, & Wang, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors .
Mode of Action
It’s known that similar compounds can undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant .
Biochemical Pathways
It’s known that similar compounds can be involved in the suzuki–miyaura cross-coupling reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Action Environment
Similar compounds are known to be influenced by various environmental factors .
Propiedades
IUPAC Name |
2-amino-4-bromo-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZWOPLVNTLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)




![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)